molecular formula C19H18O3 B5782521 7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one

7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No. B5782521
M. Wt: 294.3 g/mol
InChI Key: IXGDVTMWAHXMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one, also known as LY294002, is a synthetic chemical compound that belongs to the class of isoquinolines. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and has been widely used in scientific research to investigate the role of PI3K in various biological processes.

Mechanism of Action

7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is required for the activation of Akt and other downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It inhibits cell growth and proliferation, induces apoptosis, and reduces cell migration and invasion. This compound also affects glucose metabolism by inhibiting insulin signaling and reducing glucose uptake in cells.

Advantages and Limitations for Lab Experiments

7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one is a potent and selective inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in various biological processes. However, its use is limited by its non-specific effects on other signaling pathways and its potential toxicity in vivo. Additionally, the optimal concentration of this compound varies depending on the cell type and experimental conditions, which can make its use challenging.

Future Directions

There are several potential future directions for research involving 7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one. One area of interest is the development of more selective PI3K inhibitors that target specific isoforms of the enzyme. Another area of interest is the use of this compound in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Additionally, the use of this compound in animal models could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one can be synthesized by reacting 2-hydroxyacetophenone with isopropyl bromide and sodium hydride to obtain 2-isopropoxyacetophenone. This intermediate is then reacted with 4-bromobenzaldehyde and methyl magnesium bromide to obtain this compound.

Scientific Research Applications

7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one has been extensively used in scientific research to study the role of PI3K in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PI3K/Akt signaling pathway. This compound has also been used to investigate the role of PI3K in insulin signaling, cell migration, and apoptosis.

properties

IUPAC Name

8-methyl-4-phenyl-7-propan-2-yloxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-12(2)21-17-10-9-15-16(14-7-5-4-6-8-14)11-18(20)22-19(15)13(17)3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGDVTMWAHXMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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